molecular formula C25H28O8 B2878106 Ethyl 2-(tert-butyl)-5-((3,4,5-trimethoxybenzoyl)oxy)benzofuran-3-carboxylate CAS No. 578736-93-3

Ethyl 2-(tert-butyl)-5-((3,4,5-trimethoxybenzoyl)oxy)benzofuran-3-carboxylate

Cat. No. B2878106
CAS RN: 578736-93-3
M. Wt: 456.491
InChI Key: LKQHEODPHALZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(tert-butyl)-5-((3,4,5-trimethoxybenzoyl)oxy)benzofuran-3-carboxylate, also known as TMC-15, is a synthetic compound that belongs to the benzofuran class of chemicals. It has been found to have potential applications in scientific research due to its unique properties and mechanism of action. In

Scientific Research Applications

Thermal and Thermo-oxidative Degradation Studies

Research into the thermal and thermo-oxidative degradation of polymeric materials, such as poly(ethylene terephthalate) and poly(butylene terephthalate), reveals insights into the stability and degradation mechanisms of complex esters in polymers. These studies are crucial for understanding the material's behavior under various environmental conditions, which could be indirectly relevant to the stability and reactivity of specific chemical compounds like Ethyl 2-(tert-butyl)-5-((3,4,5-trimethoxybenzoyl)oxy)benzofuran-3-carboxylate (Botelho et al., 2001).

Radical Addition Reactions

The study on tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) initiating radical acylation of allyl ester with benzaldehyde underlines the potential of tert-butyl groups in promoting radical-based chemical transformations. This can provide insights into designing novel synthetic pathways involving Ethyl 2-(tert-butyl)-5-((3,4,5-trimethoxybenzoyl)oxy)benzofuran-3-carboxylate, leveraging its tert-butyl component for specific synthetic applications (Sun et al., 2022).

Aryloxycarbonylcarbene Complexes in Asymmetric Catalysis

The formation and application of aryloxycarbonylcarbene complexes in asymmetric catalytic cyclopropanations provide a foundation for exploring catalytic applications of structurally complex esters. Such research could inform the development of new catalytic systems utilizing the unique structural features of Ethyl 2-(tert-butyl)-5-((3,4,5-trimethoxybenzoyl)oxy)benzofuran-3-carboxylate for enantioselective synthesis (Park et al., 1996).

Electrochemical Synthesis of Benzoxazole Derivatives

The electrochemical synthesis of benzoxazole derivatives from catechol and benzylamines suggests a route for the green and efficient synthesis of heterocyclic compounds. Given the structural similarities, this method could potentially be adapted for synthesizing derivatives of Ethyl 2-(tert-butyl)-5-((3,4,5-trimethoxybenzoyl)oxy)benzofuran-3-carboxylate, exploring its applications in the synthesis of heterocyclic frameworks (Salehzadeh et al., 2013).

properties

IUPAC Name

ethyl 2-tert-butyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-8-31-24(27)20-16-13-15(9-10-17(16)33-22(20)25(2,3)4)32-23(26)14-11-18(28-5)21(30-7)19(12-14)29-6/h9-13H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQHEODPHALZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI)

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